molecular formula C13H21N5O3S B2711794 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034578-27-1

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Cat. No. B2711794
CAS RN: 2034578-27-1
M. Wt: 327.4
InChI Key: HHPXNDUVXCQAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polypharmacological Approach and CNS Disorders

N-alkylation of sulfonamide moiety in arylsulfonamide derivatives has shown potential in designing selective 5-HT7 receptor ligands or multifunctional agents. This approach facilitates the treatment of complex diseases by extending a polypharmacological strategy. Notably, specific N-alkylated arylsulfonamides have demonstrated potent and selective antagonistic properties towards the 5-HT7 receptor, indicating promising antidepressant-like and pro-cognitive properties. This supports further exploration into the therapeutic potential of such compounds for treating central nervous system (CNS) disorders (Canale et al., 2016).

Herbicidal Activity

The compound N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, among others within the triazolopyrimidine sulfonanilide class, has been identified for its significant herbicidal activity. These compounds, by inhibiting acetohydroxyacid synthase, offer a new direction for developing herbicides with high activity levels and faster degradation rates in soil, demonstrating effective post-emergent herbicidal activity against broad-leaf weeds and safety to crops like rice, maize, and wheat (Chen et al., 2009).

Polymorphism Control in Drug Development

Controlling polymorphism is critical in drug development for ensuring consistent drug delivery and stability. Studies on ASP3026, a compound structurally related to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide, highlight the significance of selecting the most stable polymorph for solid formulations. Temperature-dependent variations in solution structures before nucleation have been crucial for the selective crystallization of desired polymorphs, showcasing the intricate relationship between crystallization conditions and polymorph stability (Takeguchi et al., 2015).

Serotonin Receptor Imaging

Research on 18F-Mefway, a PET imaging agent, in comparison to 18F-FCWAY for quantifying 5-HT1A receptors in humans, underscores the potential of substituted piperazine compounds in improving imaging techniques. While 18F-Mefway demonstrated lower distribution volume ratios and greater overestimation bias than 18F-FCWAY, its resistance to in vivo defluorination highlights the advantage of certain chemical modifications in enhancing imaging quality and reducing the need for defluorination inhibitors (Choi et al., 2015).

properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3S/c1-21-13-16-11(9-14-22(19,20)10-5-6-10)15-12(17-13)18-7-3-2-4-8-18/h10,14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPXNDUVXCQAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.